Teniloxazine maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Teniloxazine maleate, also known as sufoxazine or sulfoxazine, is a pharmaceutical compound primarily used as an antidepressant. It is marketed in Japan under the brand names Lucelan and Metatone. Initially developed in the 1980s for neuroprotection and cognitive enhancement, Teniloxazine maleate was later recognized for its efficacy in treating major depressive disorders. The compound functions mainly as a selective norepinephrine reuptake inhibitor, exhibiting some selectivity over serotonin and dopamine transporters, and acts as an antagonist at the 5-HT2A receptor .

- Amide Formation: The initial step includes the reaction between 1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol and chloroacetyl chloride to form an amide.

- Ring Closure: Sodium metal facilitates the closure of the morpholine ring.

- Lactam Reduction: Lithium aluminum hydride is used to reduce the lactam, yielding a morpholine derivative.

- Urethane Formation: The addition of ethyl chloroformate leads to urethane formation.

- Hydrolysis: Finally, hydrolysis of the carbamate in the presence of barium hydroxide completes the synthesis process .

Teniloxazine maleate exhibits significant biological activity as a norepinephrine reuptake inhibitor. It has been shown to enhance norepinephrine levels in the brain, which is crucial for mood regulation and cognitive functions. Additionally, its antagonistic action on the 5-HT2A receptor contributes to its antidepressant effects, making it a unique candidate among similar compounds . Clinical trials have suggested that it does not possess typical side effects associated with many antidepressants, such as anticholinergic or sedative effects .

The primary synthesis methods for Teniloxazine maleate include:

- Chemical Synthesis: The multi-step process described above involves various organic reactions including amide formation, ring closure, lactam reduction, urethane formation, and hydrolysis.

- Alternative Methods: Another method involves a base reaction between 1-[2-(2-thenyl)phenoxy]-2,3-epoxypropane and 2-aminoethyl hydrogen sulfate, providing a different pathway to synthesize this compound .

Teniloxazine maleate is primarily utilized in the treatment of major depressive disorders. Its unique mechanism of action allows it to be effective without many common side effects associated with traditional antidepressants. Furthermore, research into its potential neuroprotective properties continues, suggesting possible applications in conditions related to cerebrovascular insufficiency and cognitive decline .

Interaction studies indicate that Teniloxazine maleate does not significantly interact with common metabolic pathways that affect other drugs. Clinical evaluations have shown it lacks notable interactions with cytochrome P450 enzymes, which are often responsible for drug metabolism and clearance . This characteristic may provide advantages in polypharmacy scenarios where patients are on multiple medications.

Similar Compounds: Comparison

Several compounds share structural or functional similarities with Teniloxazine maleate:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Desvenlafaxine | Norepinephrine and serotonin reuptake inhibitor | More potent serotonin reuptake inhibition |

| Duloxetine | Norepinephrine and serotonin reuptake inhibitor | Dual-action with significant analgesic properties |

| Venlafaxine | Norepinephrine and serotonin reuptake inhibitor | Dose-dependent action on serotonin receptors |

| Atomoxetine | Selective norepinephrine reuptake inhibitor | Primarily used for ADHD; less sedative effects |

Teniloxazine maleate stands out due to its specific receptor interactions and lower incidence of common side effects associated with other antidepressants. Its unique profile suggests potential benefits in patient populations sensitive to traditional treatments .

Molecular Structure and Formula

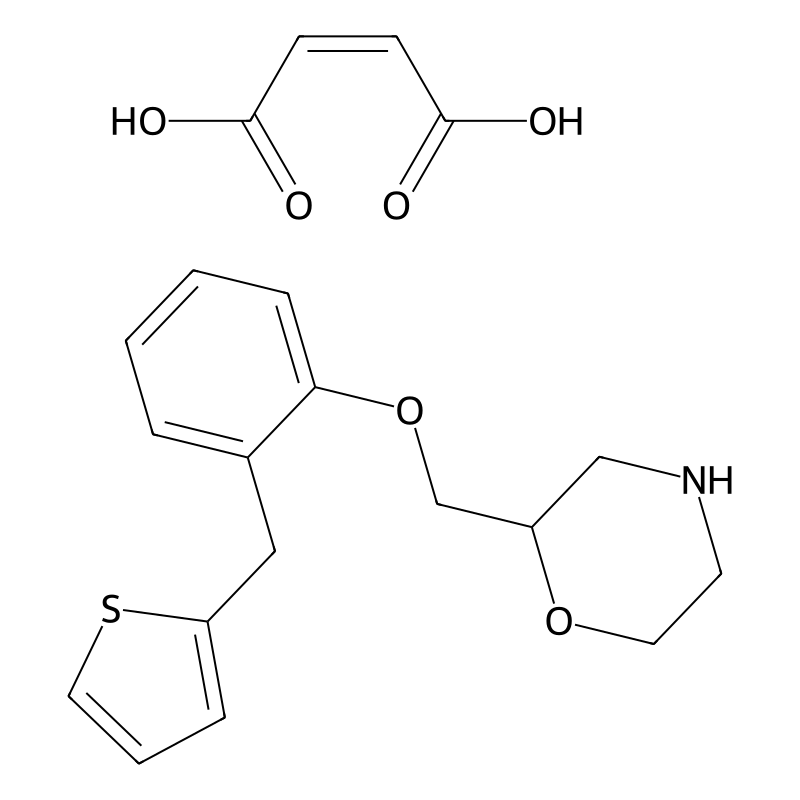

Teniloxazine maleate is a complex organic compound with the molecular formula C20H23NO6S [1] [3]. The compound represents the maleate salt form of teniloxazine, which consists of the parent compound teniloxazine combined with maleic acid in a 1:1 stoichiometric ratio [5]. The chemical name according to International Union of Pure and Applied Chemistry nomenclature is 2-{[2-(thiophen-2-ylmethyl)phenoxy]methyl}morpholine (2Z)-2-butenedioate (1:1) [5].

The molecular structure of teniloxazine maleate incorporates several distinct structural elements that contribute to its chemical identity [1] [2]. The core structure features a morpholine ring system, which is a six-membered heterocyclic ring containing both oxygen and nitrogen atoms [2] [4]. This morpholine ring is connected through a methylene bridge to a phenoxy group, which in turn bears a thiophene-2-ylmethyl substituent at the ortho position [1] [4].

The complete structural formula can be represented by the Simplified Molecular Input Line Entry System notation: C1=CC=CC(=C1CC2=CC=CS2)OCC3OCCNC3.O=C(O)\C=C/C(=O)O [9]. This notation clearly delineates the morpholine ring (represented by the C3OCCNC3 segment), the phenyl ring with its thiophene substituent, and the maleate counterion [9].

The molecular weight of teniloxazine maleate is 405.5 grams per mole, with an exact mass of 405.12 atomic mass units [1] [3]. The compound is assigned the Chemical Abstracts Service registry number 62473-80-7 [1] [3] [5].

Table 1: Molecular Structure Data for Teniloxazine Maleate

| Property | Value |

|---|---|

| Molecular Formula | C20H23NO6S [1] |

| Molecular Weight (g/mol) | 405.5 [1] |

| Exact Mass | 405.12 [3] |

| Chemical Abstracts Service Number | 62473-80-7 [1] |

| International Chemical Identifier Key | ONQAJVWRFPPADI-BTJKTKAUSA-N [3] |

Physicochemical Properties

The physicochemical properties of teniloxazine maleate reflect the influence of both the organic base structure and the maleate salt formation [3] [9]. The elemental composition demonstrates a carbon content of 59.25%, hydrogen at 5.72%, nitrogen at 3.45%, oxygen at 23.68%, and sulfur at 7.91% [3]. These percentages are consistent with the molecular formula and provide insight into the compound's chemical behavior.

Computational predictions indicate that teniloxazine maleate has a calculated boiling point of 425.3 degrees Celsius at 760 millimeters of mercury pressure [9]. The flash point is estimated at 211 degrees Celsius, suggesting moderate thermal stability under standard conditions [9]. These thermal properties are influenced by the presence of hydrogen bonding capabilities inherent in both the morpholine nitrogen and the maleate carboxylic acid groups.

The compound exhibits specific solubility characteristics that are enhanced compared to the free base form due to salt formation [15]. The maleate salt formation typically improves water solubility through ionic interactions and hydrogen bonding networks [21]. The presence of the morpholine ring contributes to the compound's basicity, while the maleate counterion provides acidic character, resulting in an overall neutral compound with enhanced dissolution properties.

Mass spectrometric analysis reveals characteristic fragmentation patterns for teniloxazine maleate [4]. The predicted collision cross sections for various adduct ions have been calculated, with the protonated molecular ion [M+H]+ showing a mass-to-charge ratio of 290.12093 and a predicted collision cross section of 165.0 square angstroms [4].

Table 2: Physicochemical Properties of Teniloxazine Maleate

| Property | Value | Units |

|---|---|---|

| Elemental Analysis - Carbon | 59.25 [3] | % |

| Elemental Analysis - Hydrogen | 5.72 [3] | % |

| Elemental Analysis - Nitrogen | 3.45 [3] | % |

| Elemental Analysis - Oxygen | 23.68 [3] | % |

| Elemental Analysis - Sulfur | 7.91 [3] | % |

| Boiling Point (calculated) | 425.3 [9] | °C |

| Flash Point (calculated) | 211 [9] | °C |

| Monoisotopic Mass | 405.124608 [5] | Da |

Stereochemistry and Isomerism

Teniloxazine maleate exhibits racemic stereochemistry, containing one undefined stereocenter in its molecular structure [7]. The compound is characterized as having zero defined stereocenters out of one potential stereocenter, indicating the presence of a racemic mixture [7]. The optical activity is designated as (+/-), confirming the equal mixture of both enantiomeric forms [7].

The stereochemical configuration of teniloxazine maleate is primarily determined by the morpholine ring conformation and the spatial arrangement of substituents around the stereogenic center [33]. The morpholine ring can adopt different conformational states, with chair and twisted boat forms being the most energetically favorable [33]. Research on morpholine derivatives indicates that chair conformations with equatorial and axial nitrogen substituent orientations represent the most stable arrangements [33].

The presence of the thiophene-2-ylmethyl substituent on the phenyl ring introduces additional conformational complexity [34]. The thiophene ring can adopt different orientations relative to the phenyl system, influenced by steric interactions and electronic effects [34]. The flexibility around the methylene bridge connecting the thiophene to the phenyl ring allows for rotational freedom that contributes to the overall conformational landscape of the molecule.

The maleate counterion itself contains a defined double bond stereochemistry, specifically the (Z)-configuration of the but-2-enedioic acid moiety [5] [9]. This geometric isomerism in the maleate component is fixed and contributes to the overall three-dimensional structure of the salt complex.

Table 3: Stereochemical Characteristics of Teniloxazine Maleate

| Stereochemical Feature | Description |

|---|---|

| Overall Stereochemistry | Racemic [7] |

| Defined Stereocenters | 0/1 [7] |

| Optical Activity | (+/-) [7] |

| Morpholine Ring Conformation | Chair and twisted boat forms [33] |

| Maleate Geometry | (Z)-Configuration [5] |

| Molecular Charge | 0 [7] |

Structural Comparison with Related Compounds

Teniloxazine maleate belongs to a family of morpholine-containing pharmaceutical compounds that share structural similarities while exhibiting distinct pharmacological profiles [2] [14]. The most closely related compound is viloxazine, which shares the morpholine-phenoxy core structure but lacks the thiophene substituent present in teniloxazine [14].

Viloxazine, with the molecular formula C13H19NO3 and molecular weight of 241.297 grams per mole, represents a simplified analog of teniloxazine [14]. The key structural difference lies in the absence of the thiophene-2-ylmethyl group, which is replaced by a simple methyl substituent in viloxazine [14]. Both compounds exhibit racemic stereochemistry and contain the same morpholine-phenoxy linkage that defines this class of compounds [14].

The morpholine ring system itself, with molecular formula C4H9NO, serves as the foundational structural element for both teniloxazine and viloxazine [33]. Morpholine can exist in multiple conformational states, with chair conformations being predominant and twisted boat forms representing higher energy alternatives [33]. The conformational preferences of the morpholine ring influence the overall three-dimensional structure and biological activity of these compounds.

The thiophene substituent in teniloxazine introduces sulfur-containing heterocyclic character that distinguishes it from other morpholine derivatives [2] [28]. Thiophene rings exhibit aromatic character and can participate in various intermolecular interactions through their sulfur atoms [28]. The positioning of the thiophene ring at the 2-position creates a specific spatial arrangement that influences both the chemical properties and potential biological interactions of teniloxazine.

Table 4: Structural Comparison of Related Morpholine Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Teniloxazine (free base) | C16H19NO2S [7] | 289.393 [7] | Morpholine + Phenoxy + Thiophene-2-ylmethyl |

| Teniloxazine Maleate | C20H23NO6S [1] | 405.5 [1] | Teniloxazine + Maleate salt |

| Viloxazine | C13H19NO3 [14] | 241.297 [14] | Morpholine + Phenoxy + Methyl |

| Morpholine | C4H9NO [33] | 87.12 | Six-membered ring with O and N |

Crystal Structure and Solid-State Properties

The crystal structure and solid-state properties of teniloxazine maleate are influenced by the hydrogen bonding capabilities of both the morpholine nitrogen and the maleate carboxylate groups [22] [25]. The formation of the maleate salt creates opportunities for extensive hydrogen bonding networks that stabilize the crystal lattice and influence the physical properties of the solid material [21] [25].

Maleate salts characteristically form through proton transfer from the maleic acid to the basic nitrogen of the morpholine ring, creating ionic interactions that enhance crystal stability [21]. The maleate anion contains two carboxylate groups that can participate in hydrogen bonding with both the protonated morpholine nitrogen and potentially with other donor sites in the crystal structure [21] [30].

The solid-state organization of teniloxazine maleate likely involves layered structures with alternating regions of the organic teniloxazine cations and maleate anions [30]. Such arrangements are common in pharmaceutical salt crystals and contribute to enhanced solubility and bioavailability compared to the free base forms [15]. The presence of the thiophene ring adds additional complexity to the crystal packing through potential aromatic stacking interactions and sulfur-based intermolecular contacts [28].

The morpholine ring conformation in the solid state is expected to adopt primarily chair configurations, as these represent the most thermodynamically stable arrangements [33]. The crystal environment may preferentially stabilize specific conformations through intermolecular interactions, potentially leading to conformational selectivity in the solid state [29].

Polymorphism represents a significant consideration for pharmaceutical compounds like teniloxazine maleate [29]. Different crystal forms can exhibit varying solubility, stability, and bioavailability properties [29]. The maleate salt formation is specifically designed to provide enhanced stability and solubility compared to alternative salt forms or the free base [15] [21].

Table 5: Solid-State Characteristics of Teniloxazine Maleate

| Property | Description |

|---|---|

| Salt Formation | 1:1 Teniloxazine:Maleate stoichiometry [5] |

| Hydrogen Bonding | Extensive network involving morpholine N and maleate carboxylates [22] |

| Crystal Packing | Likely layered structure with ionic interactions [30] |

| Morpholine Conformation | Predominantly chair configuration [33] |

| Intermolecular Interactions | Hydrogen bonding, ionic interactions, aromatic stacking [28] |

| Polymorphic Potential | Enhanced stability through salt formation [21] |